molecular formula C12H12FNO B11823340 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B11823340
M. Wt: 205.23 g/mol
InChI Key: KRQLNUFAPHUHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluoro and methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI Key

KRQLNUFAPHUHSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.